molecular formula C18H24ClNO2 B5396727 (4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride

(4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride

Cat. No. B5396727
M. Wt: 321.8 g/mol
InChI Key: WHJOXMJGRLOYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride. However, it is known to be a mild irritant and should be handled with care.

Advantages and Limitations for Lab Experiments

The main advantage of using (4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride in lab experiments is its ability to act as a nucleophile in organic reactions. Its mild irritant properties make it relatively safe to handle. However, its limited solubility in water can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the use of (4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride in scientific research. One potential direction is the synthesis of new chiral β-amino acids with potential applications in the pharmaceutical industry. Another potential direction is the synthesis of novel pyrazole derivatives with potential applications as anti-inflammatory agents. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and 4-methylbenzylamine in the presence of hydrochloric acid. The reaction proceeds via imine formation, followed by reduction with sodium borohydride to yield the desired product.

Scientific Research Applications

(4-ethoxy-3-methoxybenzyl)(4-methylbenzyl)amine hydrochloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of chiral β-amino acids, which have potential applications in the pharmaceutical industry. It has also been used in the synthesis of novel pyrazole derivatives, which have potential applications as anti-inflammatory agents.

properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-4-21-17-10-9-16(11-18(17)20-3)13-19-12-15-7-5-14(2)6-8-15;/h5-11,19H,4,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJOXMJGRLOYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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